![molecular formula C18H18N2O7 B2426848 5-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid CAS No. 2169266-67-3](/img/structure/B2426848.png)
5-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid
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Overview
Description
“5-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid” is a compound that is related to 2-(2,6-Dioxopiperidin-3-yl)-5-hydroxyisoindoline-1,3-dione . It has a molecular weight of 274.23 . The compound is typically stored at room temperature in an inert atmosphere .
Synthesis Analysis
Based on 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a raw material, a series of novel pomalidomide linked with diphenylcarbamide derivatives were synthesized through several step reactions of substitution, click reaction, and addition reaction . The structures of these compounds were confirmed by 1H NMR, 13C NMR, and MS .
Molecular Structure Analysis
The InChI code for the compound is 1S/C13H10N2O5/c16-6-1-2-7-8(5-6)13(20)15(12(7)19)9-3-4-10(17)14-11(9)18/h1-2,5,9,16H,3-4H2,(H,14,17,18) .
Chemical Reactions Analysis
The compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is amenable for linker attachment via reductive amination .
Physical And Chemical Properties Analysis
Scientific Research Applications
Immunosuppressive Potential
One significant application of derivatives of Mycophenolic acid (MPA), which includes compounds similar to 5-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid, is in the field of immunosuppression. A study by Barbieri et al. (2017) synthesized and evaluated hybrid MPA derivatives for their immunosuppressive abilities. They found these compounds, notably compound 3d, to be effective in reducing levels of pro-inflammatory cytokines and demonstrated superior immunosuppressive activity compared to MPA, with reduced cytotoxicity and genotoxic effects. This highlights the potential of these compounds in immunosuppressive therapy, particularly in preventing and treating allograft rejection and autoimmune diseases (Barbieri et al., 2017).
Anti-Inflammatory Applications
Another area of application is in anti-inflammatory treatments. Nikalje et al. (2015) synthesized novel derivatives of 5-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid and evaluated them for anti-inflammatory activity. The compounds showed promising results in both in vitro and in vivo models, suggesting their potential as effective anti-inflammatory agents (Nikalje et al., 2015).
Antiepileptic Activity
Compounds related to 5-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid have also been investigated for their antiepileptic properties. Asadollahi et al. (2019) synthesized N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, demonstrating significant antiepileptic activity in mice. Molecular docking studies indicated strong interactions with the GABAA receptor, suggesting the potential of these compounds in epilepsy treatment (Asadollahi et al., 2019).
Antimicrobial Properties
Patel and Dhameliya (2010) explored the antibacterial and antifungal activities of synthesized compounds related to 5-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid. Their results indicated that some of these compounds exhibited promising antimicrobial activities, warranting further exploration as potential antimicrobials (Patel & Dhameliya, 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxypentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O7/c21-13-8-7-11(16(24)19-13)20-17(25)10-4-3-5-12(15(10)18(20)26)27-9-2-1-6-14(22)23/h3-5,11H,1-2,6-9H2,(H,22,23)(H,19,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUNNTIALPNNPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Thalidomide-O-C4-COOH |
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